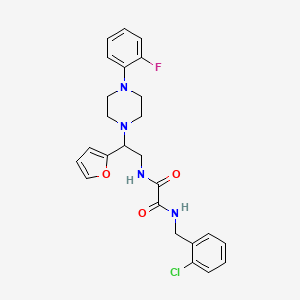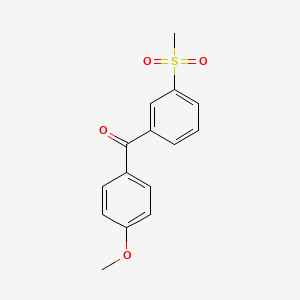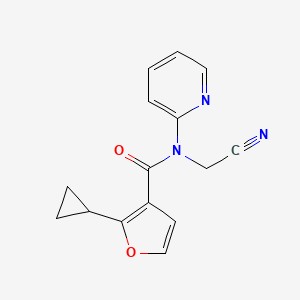
N-(cyanomethyl)-2-cyclopropyl-N-(pyridin-2-yl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(pyridin-2-ylmethyl)furan-2-carboxamide” is a compound that has been studied for its potential applications in medicinal and biological fields . It’s a part of various drug molecules and has shown moderate to excellent activities against several biological targets .
Synthesis Analysis
The synthesis of “N-(pyridin-2-ylmethyl)furan-2-carboxamide” involves various techniques. Amides, which are very common in nature, can be easily synthesized . The compound has been characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .Molecular Structure Analysis
The crystal structure of the compound was elucidated by single crystal X-ray diffraction . The molecule has a dihedral angle of 73.52(14)° between the furan and pyridine rings . It crystallized in an orthorhombic lattice with a space group of Pca21 .Chemical Reactions Analysis
The compound’s global reactivity and charge transfer property were studied using density functional theory (DFT) . The energies of frontier molecular orbitals (FMO) were computed .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties were analyzed using various techniques. The Hirshfeld surface analysis (HSA) was used for determining the N–H···O intermolecular hydrogen bonding interactions . The molecular electrostatic potential (MEP) of the compound was measured to get the charge distribution details .Mécanisme D'action
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-cyclopropyl-N-pyridin-2-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-7-9-18(13-3-1-2-8-17-13)15(19)12-6-10-20-14(12)11-4-5-11/h1-3,6,8,10-11H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOOLIFSBBKRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CO2)C(=O)N(CC#N)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

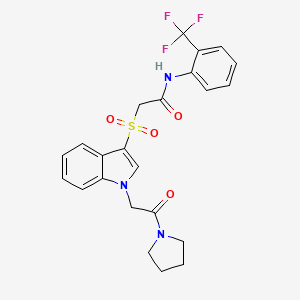
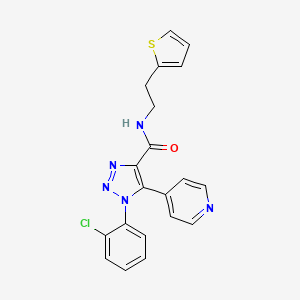
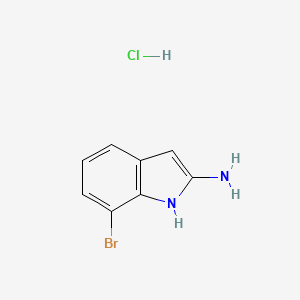
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2883863.png)
![N1-cyclohexyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2883864.png)


![2-[7-(2-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2883868.png)
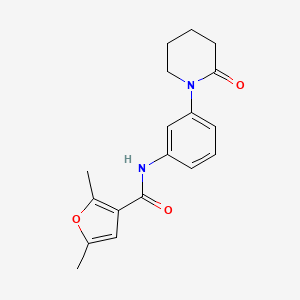
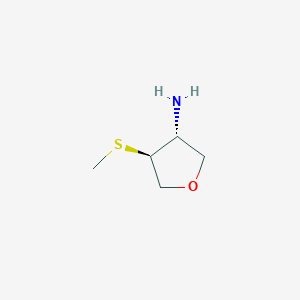
![N-(4-bromo-3-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2883876.png)
![2-[1-(3-Phenylpropyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2883877.png)
